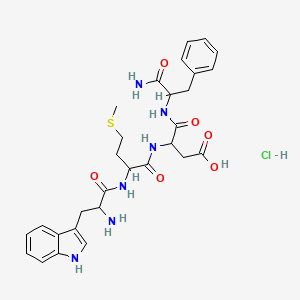

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl est un peptide synthétique composé de cinq acides aminés : tryptophane, méthionine, acide aspartique, phénylalanine et un groupe amide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Fixation du premier acide aminé : Le premier acide aminé, le DL-tryptophane, est fixé à la résine par son groupe carboxyle.

Déprotection : Le groupe amino de l'acide aminé fixé est déprotégé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, la DL-méthionine, est couplé au groupe amino déprotégé du premier acide aminé à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Répétition : Les étapes 2 et 3 sont répétées pour l'acide DL-aspartique et la DL-phénylalanine.

Clivage et déprotection : Le peptide est clivé de la résine et entièrement déprotégé à l'aide d'un cocktail de clivage, généralement contenant de l'acide trifluoroacétique (TFA).

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir un rendement et une pureté élevés. L'utilisation de technologies avancées telles que la synthèse assistée par micro-ondes peut encore améliorer l'efficacité du processus.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés ou groupes chimiques par formation de liaison peptidique.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H2O2) ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Des réactifs de couplage tels que la DIC et la HOBt sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Méthionine sulfoxyde ou méthionine sulfone.

Réduction : Groupes thiol libres provenant de ponts disulfures.

Substitution : Peptides modifiés avec différentes séquences d'acides aminés ou groupes chimiques.

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et les voies de signalisation cellulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le peptide peut se lier à des récepteurs ou à des enzymes, modulant leur activité et déclenchant des cascades de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent du contexte biologique et de l'application spécifiques.

Applications De Recherche Scientifique

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Composés similaires

H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Orn-DL-Thr-DL-Pen-DL-Thr-NH2: Un peptide similaire avec une composition différente en acides aminés.

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2: Un autre peptide avec une séquence similaire mais un arrangement différent des acides aminés.

Unicité

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl est unique en raison de sa séquence spécifique et de la présence à la fois de D- et de L-acides aminés. Cette configuration peut entraîner des activités biologiques et une stabilité distinctes par rapport aux peptides composés uniquement de L-acides aminés.

Propriétés

IUPAC Name |

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABSBRZDEYUBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)

![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)

![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)

![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)

![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)

![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)

![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)